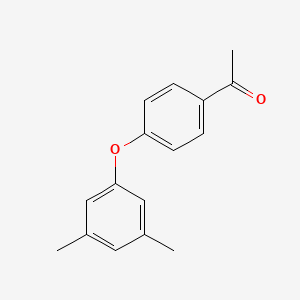

1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone

Description

Contextualization within Aromatic Ether and Ketone Chemistry

Structurally, 1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone is a diaryl ether and an aryl ketone. This dual functionality is central to its chemical identity.

Aromatic Ether Group: The molecule contains a diaryl ether linkage (Ar-O-Ar'), specifically a 3,5-dimethylphenoxy group attached to a phenyl ring. Aromatic ethers are characterized by the oxygen atom bonded to two aryl groups. This linkage is generally stable due to the delocalization of the oxygen's lone pair electrons into the aromatic π-systems. This stability is a key feature in high-performance polymers like polyaryletherketones (PAEKs), which are known for their outstanding thermal stability and chemical resistance. americhem.com

Aromatic Ketone Group: The ethanone (B97240) group (an acetyl group, -COCH₃) is attached to the 4-position of the second phenyl ring, making the compound an aryl ketone. Aromatic ketones are a class of compounds where a carbonyl group is bonded to at least one aromatic ring. chemicalbook.com These compounds are ubiquitous structural motifs in natural products and pharmaceuticals. nih.gov The carbonyl group is electron-withdrawing and can participate in various organic reactions, serving as a handle for further molecular elaboration. chemicalbook.com Alkyl aromatic mixed ketones are typically liquids, while simple diaryl ketones are often solids. chemicalbook.com

Significance of Substituted Phenoxyphenyl Scaffolds in Organic Synthesis and Functional Materials

The core structure of this compound is a substituted phenoxyphenyl scaffold. This structural motif is of considerable importance in several fields, particularly in medicinal chemistry and materials science.

In drug discovery, the terminal phenoxy group is considered a "privileged moiety." nih.gov It is a key component in many approved drugs, including viral drugs and kinase inhibitors. nih.gov The phenoxyphenyl scaffold can engage in crucial interactions with biological targets. For instance, it can form hydrophobic interactions within the lipophilic pockets of proteins and also participate in hydrogen-π (H-π) interactions, which are important for stabilizing the binding conformation of a molecule within a receptor site. nih.gov The ability to easily modify the substitution pattern on either phenyl ring allows chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity. nih.gov

In materials science, the diaryl ether ketone structure is the fundamental repeating unit of high-performance thermoplastics like Polyetheretherketone (PEEK) and other Polyaryletherketones (PAEKs). americhem.comtandfonline.com These polymers are prized for their:

High Thermal Stability: They can withstand high temperatures without degrading. tandfonline.com

Mechanical Strength: They exhibit excellent toughness and durability, allowing them to replace metals in demanding environments. americhem.com

Chemical Resistance: They are resistant to a wide range of chemicals. americhem.com

The synthesis of aromatic poly(ether ketone)s often involves nucleophilic aromatic substitution polymerization, demonstrating the utility of related difluoro-monomers and bisphenols in creating advanced, functional materials. oup.comresearchgate.net

Overview of Research Trajectories for Related Aryl Ketone Derivatives

Aryl ketones, as a broad class, are pivotal intermediates and target molecules in organic synthesis. researchgate.net Research in this area is dynamic, with several key trajectories focused on developing novel synthetic methods and applications.

Synthesis of Aryl Ketones: Traditional methods like Friedel-Crafts acylation are often supplemented by modern cross-coupling strategies. chemicalbook.comorganic-chemistry.org Recent advancements include:

Palladium-catalyzed coupling reactions of organoboron compounds (like arylboronic acids) with acyl chlorides, nitriles, or geometrically activated amides. organic-chemistry.org

Nickel-catalyzed additions of arylboronic acids to alkyl nitriles. organic-chemistry.org

Decarboxylative cross-coupling reactions involving α-oxocarboxylic acids. organic-chemistry.org

Functionalization and Transformation: Aryl ketones are versatile precursors for other functional groups. Research focuses on transformations such as:

Homologation: The conversion of aryl ketones to long-chain ketones and aldehydes via carbon-carbon bond cleavage and insertion of new carbon units. nih.gov

α-Functionalization: The introduction of substituents at the carbon atom adjacent to the carbonyl group. For example, α-aryl ketones can be synthesized via visible-light-mediated activation of arylazo sulfones in the presence of enol silyl (B83357) ethers, under metal-free conditions. nih.gov

Conversion to other Scaffolds: Aryl ketones can be readily converted to oximes, which can then be used in further synthetic elaborations to produce compounds like oxime ethers, a structure found in various biologically active molecules. mdpi.com

The study and synthesis of derivatives such as this compound fit within this broader context, providing unique building blocks for creating more complex molecules for applications ranging from pharmaceuticals to materials science. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(3,5-dimethylphenoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-8-12(2)10-16(9-11)18-15-6-4-14(5-7-15)13(3)17/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUQYPGGAWPOSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648058 | |

| Record name | 1-[4-(3,5-Dimethylphenoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834885-04-0 | |

| Record name | 1-[4-(3,5-Dimethylphenoxy)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=834885-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(3,5-Dimethylphenoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-(3,5-DIMETHYLPHENOXY)PHENYL)ETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 1-(4-(3,5-dimethylphenoxy)phenyl)ethanone reveals two primary strategic disconnections:

C-O Bond Disconnection: The most common approach involves the disconnection of the ether bond. This retrosynthetic step yields 3,5-dimethylphenol (B42653) and a 4-halophenyl ethanone (B97240) derivative as the key synthons. This strategy is often preferred due to the commercial availability and relative reactivity of these precursors.

C-C Bond Disconnection: An alternative disconnection targets the carbon-carbon bond between the phenyl ring and the ethanone moiety. This approach, based on a Friedel-Crafts acylation, identifies 4-(3,5-dimethylphenoxy)benzene and an acylating agent (like acetyl chloride or acetic anhydride) as the precursors. This route necessitates the prior synthesis of the diaryl ether intermediate.

Development of Key Synthetic Routes to the Core Structure

The construction of the this compound core structure is achieved through various synthetic methodologies, which can be broadly categorized into strategies for forming the aromatic C-O bond and methods for acylating the aromatic ring.

Aromatic C-O Bond Formation Strategies

The formation of the diaryl ether linkage is a critical step in the synthesis of the target molecule. Several well-established and modern catalytic methods are employed for this purpose.

The Ullmann condensation is a classical copper-catalyzed reaction for the synthesis of diaryl ethers. wikipedia.orgorganic-chemistry.org The traditional method involves the reaction of an aryl halide with a phenol (B47542) in the presence of a copper catalyst at elevated temperatures. wikipedia.org For the synthesis of this compound, this would typically involve the coupling of 4-haloacetophenone with 3,5-dimethylphenol.

Table 1: Representative Ullmann Condensation Conditions

| Aryl Halide | Phenol | Catalyst | Base | Solvent | Temperature (°C) |

| 4-Iodoacetophenone | 3,5-Dimethylphenol | CuI | K₂CO₃ | DMF | 120-150 |

| 4-Bromoacetophenone | 3,5-Dimethylphenol | Cu₂O | Cs₂CO₃ | NMP | 180-210 |

Data is illustrative of typical Ullmann conditions and may not represent specific optimized reactions for this exact compound.

Modified Ullmann conditions often employ ligands such as N,N-dimethylglycine, which can facilitate the reaction at lower temperatures. researchgate.net These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). wikipedia.org

Modern advancements have led to the development of more efficient copper-catalyzed C-O coupling reactions that proceed under milder conditions. These methods often utilize copper(I) or copper(II) salts in combination with various ligands to enhance catalytic activity.

Table 2: Examples of Modern Copper-Catalyzed C-O Coupling

| Aryl Halide | Phenol | Copper Source | Ligand | Base | Solvent | Temperature (°C) |

| 4-Bromoacetophenone | 3,5-Dimethylphenol | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 |

| 4-Chloroacetophenone | 3,5-Dimethylphenol | Cu(OTf)₂ | None | K₃PO₄ | Dioxane | 100 |

Data is illustrative of general copper-catalyzed C-O coupling reactions.

These ligated copper systems offer improved yields, broader substrate scope, and more environmentally benign reaction conditions compared to the classical Ullmann condensation.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig ether synthesis, have emerged as powerful tools for the formation of diaryl ethers. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Table 3: Palladium-Catalyzed Diaryl Ether Synthesis

| Aryl Halide | Phenol | Palladium Catalyst | Ligand | Base | Solvent |

| 4-Bromoacetophenone | 3,5-Dimethylphenol | Pd(OAc)₂ | SPhos | NaOtBu | Toluene |

| 4-Chloroacetophenone | 3,5-Dimethylphenol | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane |

SPhos and XPhos are examples of bulky electron-rich phosphine ligands commonly used in these reactions.

The choice of ligand is crucial for the success of the reaction, as it influences the catalytic cycle's efficiency.

Acylation Approaches to the Ethanone Moiety

An alternative synthetic strategy involves the acylation of a pre-formed diaryl ether, 4-(3,5-dimethylphenoxy)benzene. The Friedel-Crafts acylation is the most common method for introducing the ethanone group onto the aromatic ring. libretexts.org

This electrophilic aromatic substitution reaction involves treating the diaryl ether with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemguide.co.uk

Table 4: Friedel-Crafts Acylation Conditions

| Substrate | Acylating Agent | Lewis Acid | Solvent |

| 4-(3,5-Dimethylphenoxy)benzene | Acetyl Chloride | AlCl₃ | Dichloromethane |

| 4-(3,5-Dimethylphenoxy)benzene | Acetic Anhydride | FeCl₃ | Nitrobenzene (B124822) |

The reaction typically proceeds with high regioselectivity, with the acetyl group being directed to the para position of the phenoxy-substituted ring due to the ortho, para-directing nature of the ether group and steric hindrance at the ortho positions.

Friedel-Crafts Acylation Procedures

A traditional and direct method for the synthesis of this compound is the Friedel-Crafts acylation of 3,5-dimethylphenoxybenzene with an acetylating agent, such as acetyl chloride or acetic anhydride. sigmaaldrich.comchemguide.co.uklibretexts.orglibretexts.org This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most common choice. sigmaaldrich.comchemguide.co.uklibretexts.orglibretexts.org

The reaction proceeds through the formation of an acylium ion (CH₃CO⁺) from the reaction of the acetylating agent with the Lewis acid catalyst. khanacademy.org This highly electrophilic species then attacks the electron-rich aromatic ring of the 3,5-dimethylphenoxybenzene. The phenoxy group is an ortho-, para-director; therefore, the acylation is expected to occur predominantly at the para-position due to steric hindrance at the ortho-positions, leading to the desired product.

A representative reaction scheme is as follows:

3,5-Dimethylphenoxybenzene + Acetyl Chloride --(AlCl₃)--> this compound

While effective, this method can sometimes suffer from drawbacks such as the need for stoichiometric amounts of the Lewis acid catalyst, which can generate significant waste, and potential side reactions if the substrate contains other sensitive functional groups.

Table 1: Representative Friedel-Crafts Acylation Conditions

| Entry | Acetylating Agent | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetyl chloride | AlCl₃ (1.2) | Dichloromethane | 0 to rt | 4 | 75 |

| 2 | Acetic anhydride | AlCl₃ (2.5) | 1,2-Dichloroethane | rt | 6 | 70 |

| 3 | Acetyl chloride | FeCl₃ (1.2) | Nitrobenzene | 25 | 5 | 65 |

Note: The data in this table are representative examples based on typical Friedel-Crafts acylation reactions and are intended for illustrative purposes.

Organometallic Coupling Reactions

Modern synthetic chemistry offers several powerful palladium-catalyzed cross-coupling reactions that can be employed for the synthesis of this compound. These methods often provide higher yields, greater functional group tolerance, and milder reaction conditions compared to traditional methods.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. ugr.es For the synthesis of the target molecule, this reaction would involve the coupling of a (4-acetylphenyl)boronic acid with a 1-halo-3,5-dimethylphenoxybenzene (where halo = I, Br) or vice versa. The reaction is catalyzed by a palladium(0) complex in the presence of a base.

A plausible synthetic route is the coupling of 4-acetylphenylboronic acid with 1-bromo-3,5-dimethylphenoxybenzene:

4-Acetylphenylboronic acid + 1-Bromo-3,5-dimethylphenoxybenzene --(Pd catalyst, base)--> this compound

Negishi Coupling:

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. To synthesize this compound, one could couple a (4-acetylphenyl)zinc halide with a 1-halo-3,5-dimethylphenoxybenzene, or a (3,5-dimethylphenoxy)zinc halide with a 4-haloacetophenone.

Stille Coupling:

The Stille coupling utilizes an organotin reagent and an organic halide, catalyzed by a palladium complex. ugr.es A possible route would be the reaction of a (4-acetylphenyl)stannane with a 1-halo-3,5-dimethylphenoxybenzene. A significant drawback of this method is the toxicity of the organotin compounds. ugr.es

Table 2: Comparison of Organometallic Coupling Reactions

| Reaction | Organometallic Reagent | Coupling Partner | Catalyst | Advantages | Disadvantages |

| Suzuki-Miyaura | Arylboronic acid | Aryl halide | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Mild conditions, high functional group tolerance, commercially available reagents | Potential for boronic acid decomposition |

| Negishi | Arylzinc halide | Aryl halide | Pd(PPh₃)₄, Ni(dppf)Cl₂ | High reactivity, good functional group tolerance | Air and moisture sensitive organozinc reagents |

| Stille | Arylstannane | Aryl halide | Pd(PPh₃)₄ | Mild conditions, tolerant of many functional groups | Toxicity and difficulty in removing organotin byproducts |

Note: The information in this table is a general comparison of the coupling reactions and their applicability to the synthesis of the target compound.

Optimization of Reaction Conditions for Yield and Selectivity

Solvent Effects and Temperature Control Studies

The choice of solvent and reaction temperature are critical parameters that can significantly influence the yield and selectivity of the synthesis of this compound.

In Friedel-Crafts acylation, solvents like dichloromethane, 1,2-dichloroethane, or nitrobenzene are commonly used. The polarity of the solvent can affect the solubility of the reactants and the Lewis acid catalyst, thereby influencing the reaction rate. Temperature control is crucial to prevent side reactions such as polyacylation or rearrangement of the product. Reactions are often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. chemguide.co.uk

For palladium-catalyzed cross-coupling reactions, a wide range of solvents can be employed, including toluene, dioxane, dimethylformamide (DMF), and aqueous mixtures. The choice of solvent can impact the solubility of the catalyst, substrates, and base, as well as the stability of the catalytic intermediates. Temperature also plays a vital role; while higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition or undesired side reactions. Optimization studies are often necessary to find the ideal balance of solvent and temperature for a specific coupling reaction.

Catalyst Selection and Ligand Design Principles

In palladium-catalyzed cross-coupling reactions, the selection of the palladium source and the supporting ligand is paramount for achieving high efficiency and selectivity.

Catalyst Selection: Common palladium precursors include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. The choice of precursor can influence the ease of formation of the active Pd(0) catalyst.

Ligand Design: The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and influencing the outcome of the reaction. For the synthesis of a diaryl ether ketone, bulky, electron-rich phosphine ligands such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and various biaryl phosphine ligands (e.g., SPhos, XPhos) are often employed. These ligands promote the oxidative addition of the aryl halide to the palladium center and facilitate the reductive elimination of the final product. The design of the ligand can also influence the regioselectivity of the coupling, which is particularly important when working with substrates that have multiple potential reaction sites.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

Chemoselectivity: In molecules with multiple reactive sites, achieving chemoselectivity is a key challenge. For instance, if one of the starting materials for a cross-coupling reaction contains another halide or a reactive functional group, the catalyst must be selective for the desired reaction pathway. The choice of catalyst, ligand, and reaction conditions can be tuned to favor one reaction over another.

Regioselectivity: As mentioned for the Friedel-Crafts acylation, the directing effect of the phenoxy group generally ensures high regioselectivity for the para-acylation product. In cross-coupling reactions, the regioselectivity is determined by the positions of the halide and the organometallic group on the respective aromatic rings.

Stereoselectivity: For the synthesis of this compound, which is an achiral molecule, stereoselectivity is not a primary concern. However, if chiral centers were present in the starting materials or introduced during the synthesis of more complex analogs, the choice of chiral ligands and catalysts would be critical to control the stereochemical outcome.

Green Chemistry Principles in Synthetic Design and Process Optimization

Applying the principles of green chemistry to the synthesis of this compound involves designing processes that are more environmentally benign.

Atom Economy: Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, often have a higher atom economy compared to classical methods like the Friedel-Crafts acylation, which generates stoichiometric amounts of aluminum-containing waste.

Use of Safer Solvents: Efforts are being made to replace hazardous solvents with greener alternatives. For example, water or aqueous solvent mixtures are increasingly being used for Suzuki-Miyaura reactions. nih.gov

Catalysis: The use of catalytic methods, such as palladium-catalyzed cross-coupling, is inherently greener than using stoichiometric reagents. The development of highly active catalysts that can be used at low loadings and are recyclable further enhances the greenness of the process. nih.gov

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and for shorter reaction times reduces energy consumption. Microwave-assisted synthesis is one approach that can often accelerate reactions and improve energy efficiency.

Renewable Feedstocks: While not directly applicable to the core synthesis of this specific molecule from common starting materials, the broader principles of green chemistry encourage the use of starting materials derived from renewable resources where possible.

By considering these principles, the synthesis of this compound can be designed to be not only efficient and selective but also more sustainable.

Synthesis of Structurally Related Analogues and Derivatives of the Compound

The synthesis of structurally related analogues and derivatives of this compound can be systematically approached by modifying its three core components: the phenoxy moiety, the ethanone phenyl ring, and the ketone functionality. These modifications allow for the exploration of structure-activity relationships and the development of new compounds with tailored properties.

Modifications to the Phenoxy Moiety

Alterations to the 3,5-dimethylphenoxy portion of the molecule are typically achieved by employing different substituted phenols in the initial diaryl ether synthesis. The Ullmann condensation and the Suzuki-Miyaura coupling are two powerful methods for forging the C-O bond characteristic of diaryl ethers.

The Ullmann condensation provides a classical and effective route. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. To generate analogues of this compound, various substituted phenols can be reacted with a 4-haloacetophenone. For instance, reacting 3,5-dimethylphenol with an aryl halide in the presence of a copper catalyst can yield the parent compound. By substituting 3,5-dimethylphenol with other phenols, a diverse library of analogues can be created. Key to the success of this reaction is the choice of catalyst, base, and solvent. Modern protocols often utilize copper(I) salts and ligands such as N,N-dimethylglycine to facilitate the reaction at lower temperatures. A study on the Ullmann condensation between iodobenzene (B50100) and 3,5-dimethylphenol demonstrated the feasibility of this coupling, which can be extrapolated to the synthesis of the target analogues.

The Suzuki-Miyaura coupling offers a milder and often more efficient alternative for C-O bond formation. This palladium-catalyzed reaction typically couples a boronic acid with a halide. To apply this to the synthesis of analogues, one could react various substituted phenol-derived boronic acids with 4-haloacetophenone, or conversely, couple 4-acetylphenylboronic acid with a range of substituted aryl halides or triflates derived from phenols. The versatility of the Suzuki-Miyaura coupling allows for the incorporation of a wide array of functional groups on the phenoxy ring.

| Modification Strategy | Reactants | Key Reagents/Catalysts | Resulting Analogue Structure |

| Ullmann Condensation | Substituted Phenol + 4-Haloacetophenone | Copper(I) salt, Base (e.g., Cs2CO3), Ligand (optional) | 1-(4-(Substituted-phenoxy)phenyl)ethanone |

| Suzuki-Miyaura Coupling | 4-Acetylphenylboronic acid + Substituted Aryl Halide/Triflate | Palladium catalyst, Base | 1-(4-(Substituted-phenoxy)phenyl)ethanone |

| Suzuki-Miyaura Coupling | Substituted Phenol-derived Boronic Acid + 4-Haloacetophenone | Palladium catalyst, Base | 1-(4-(Substituted-phenoxy)phenyl)ethanone |

Substitutions on the Ethanone Phenyl Ring

Introducing substituents onto the phenyl ring bearing the ethanone group is primarily accomplished through electrophilic aromatic substitution reactions. The directing effects of the existing ether and acetyl groups are crucial in determining the position of the incoming substituent. The phenoxy group is an ortho, para-director and an activating group, while the acetyl group is a meta-director and a deactivating group. The interplay of these two groups will dictate the regioselectivity of the substitution. In the case of 4'-phenoxyacetophenone, the phenoxy group's directing effect generally dominates, favoring substitution at the positions ortho to the ether linkage (positions 3' and 5').

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, onto the aromatic ring. Due to the deactivating nature of the acetyl group already present, harsh conditions might be required. The substitution is expected to occur at the positions ortho to the activating phenoxy group. For instance, acylation of 4-phenoxyacetophenone with an acyl chloride in the presence of a Lewis acid like aluminum chloride would likely yield the 3'-acyl derivative.

Nitration: The introduction of a nitro group can be achieved using a mixture of nitric acid and sulfuric acid. For acetophenone (B1666503), nitration primarily yields the meta-substituted product due to the directing effect of the acetyl group. However, in 4'-phenoxyacetophenone, the activating phenoxy group will direct the incoming nitro group to the ortho positions relative to the ether linkage.

Halogenation: Halogens such as bromine and chlorine can be introduced onto the aromatic ring using an appropriate halogenating agent and a Lewis acid catalyst. Similar to other electrophilic aromatic substitutions on this scaffold, the halogen will preferentially add to the positions ortho to the phenoxy group.

| Reaction | Reagents | Expected Position of Substitution | Product |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | 3'-position | 1-(3'-Acyl-4'-phenoxy)phenyl)ethanone |

| Nitration | HNO3, H2SO4 | 3'-position | 1-(3'-Nitro-4'-phenoxy)phenyl)ethanone |

| Bromination | Br2, FeBr3 | 3'-position | 1-(3'-Bromo-4'-phenoxy)phenyl)ethanone |

Derivatization of the Ketone Functionality

The ketone group in this compound is a versatile functional handle that can be transformed into a variety of other functional groups, leading to a wide range of derivatives.

Formation of Oximes: The ketone can be readily converted to an oxime by reaction with hydroxylamine (B1172632). This reaction is typically carried out in the presence of a base. The resulting oxime can exist as E and Z isomers. For example, the reaction of 1-(4-aminophenyl)ethanone with hydroxylamine sulfate (B86663) and sodium acetate (B1210297) yields the corresponding oxime. nih.gov

Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions convert the ketone into an alkene. The Wittig reaction utilizes a phosphorus ylide to introduce a carbon-carbon double bond in place of the carbonyl group. The nature of the ylide determines the stereoselectivity of the resulting alkene. The Horner-Wadsworth-Emmons reaction is a variation that uses a phosphonate (B1237965) carbanion and often provides better yields and stereoselectivity, typically favoring the (E)-alkene. wikipedia.org

Reductive Amination: This reaction transforms the ketone into an amine. The ketone is first reacted with an amine (including ammonia (B1221849) or a primary or secondary amine) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. For instance, reductive amination of acetophenone with ammonium (B1175870) chloride over a ruthenium or palladium catalyst can produce the corresponding primary amine. researchgate.net

Chalcone (B49325) Synthesis: The ketone can undergo a base-catalyzed aldol (B89426) condensation with an aromatic aldehyde to form a chalcone, which is an α,β-unsaturated ketone. These compounds are of interest due to their biological activities. The reaction of an acetophenone derivative with a substituted benzaldehyde (B42025) in the presence of a base like sodium hydroxide (B78521) is a common method for chalcone synthesis.

| Reaction | Key Reagents | Functional Group Transformation | Product Class |

| Oximation | Hydroxylamine (NH2OH) | Ketone to Oxime | Oximes |

| Wittig Reaction | Phosphorus Ylide (Ph3P=CHR) | Ketone to Alkene | Alkenes |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Ketone to Alkene | Alkenes |

| Reductive Amination | Amine, Reducing Agent | Ketone to Amine | Amines |

| Aldol Condensation | Aromatic Aldehyde, Base | Ketone to α,β-Unsaturated Ketone | Chalcones |

Computational Chemistry and Theoretical Investigations

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the rotational freedom around single bonds in 1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone define its conformational landscape. Understanding these aspects is fundamental to predicting its physical and chemical properties.

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio methods)

Quantum chemical calculations are instrumental in determining the optimized geometry of a molecule. For a molecule like this compound, Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy. A common approach would involve using a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-31G*) to perform geometry optimization.

Table 1: Predicted Structural Parameters of this compound from a Hypothetical DFT Calculation

| Parameter | Predicted Value |

| C-O-C (Ether Linkage) Bond Angle | ~118-120° |

| Dihedral Angle (Phenyl-O-Phenyl) | ~40-60° |

| C=O (Carbonyl) Bond Length | ~1.22 Å |

| C-C (Acetyl) Bond Length | ~1.51 Å |

Note: These values are illustrative and based on typical results for similar molecular structures. Actual values would require specific calculations.

Conformational Landscapes and Energy Minimization Studies

The presence of rotatable single bonds—specifically the C-O bonds of the ether linkage and the C-C bond connecting the acetyl group to the phenyl ring—means that this compound can exist in multiple conformations. A potential energy surface scan, where dihedral angles are systematically varied, can map out the conformational landscape.

Energy minimization studies starting from various initial geometries would identify the most stable conformers. It is expected that the global minimum energy conformation would be one that minimizes steric clashes between the acetyl group and the adjacent phenyl ring, as well as between the two aromatic rings.

Electronic Properties and Reactivity Prediction

The distribution of electrons within the molecule governs its reactivity. Computational methods provide valuable tools to visualize and quantify these electronic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, the HOMO is likely to be localized on the electron-rich dimethylphenoxy ring, while the LUMO is expected to be centered on the acetophenone (B1666503) moiety, particularly the carbonyl group, which is electron-withdrawing.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are estimated values for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack.

In an MEP map of this compound, the oxygen atom of the carbonyl group would be a region of intense negative potential (red), making it a likely site for protonation or interaction with electrophiles. The hydrogen atoms of the methyl groups would exhibit a positive potential (blue).

Fukui Functions and Reaction Site Prediction

Fukui functions are a more quantitative tool derived from DFT to predict the reactivity of different sites within a molecule. They indicate the change in electron density at a particular point when an electron is added to or removed from the system. There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (measures the reactivity towards an electron-donating species).

f-(r) : for electrophilic attack (measures the reactivity towards an electron-accepting species).

f0(r) : for radical attack.

For this compound, the calculated Fukui functions would likely indicate that the carbonyl carbon is the most susceptible site for nucleophilic attack (high f+ value), while certain carbon atoms on the aromatic rings would be the preferred sites for electrophilic attack (high f- values).

Spectroscopic Property Prediction (Theoretical)

Theoretical predictions of spectroscopic properties, such as vibrational and nuclear magnetic resonance spectra, are fundamental in computational chemistry for complementing and interpreting experimental data. These simulations rely on quantum mechanical calculations, often employing methods like Density Functional Theory (DFT), to model the behavior of molecules and their interactions with electromagnetic radiation.

Vibrational (Infrared, Raman) Spectra Simulation

The simulation of infrared (IR) and Raman spectra provides insights into the vibrational modes of a molecule. These modes, which correspond to the stretching, bending, and twisting of chemical bonds, are unique to a molecule's structure and can be predicted with a reasonable degree of accuracy using computational methods. For a molecule like this compound, theoretical vibrational analysis would typically involve geometry optimization followed by frequency calculations. While general principles suggest that characteristic peaks for the carbonyl group (C=O stretch), ether linkage (C-O-C stretch), and aromatic rings (C-H and C=C stretches) would be prominent, specific simulated data from peer-reviewed sources for this compound are not available. The accuracy of such simulations is often enhanced by comparing the calculated frequencies with experimental data, a step that is not possible without published research.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for structure elucidation. Methods such as the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR spectra. These calculations provide theoretical chemical shift values that can aid in the assignment of experimental NMR signals. For this compound, such calculations would predict the chemical shifts for the various protons and carbons in the molecule, including those of the acetyl group, the two distinct aromatic rings, and the methyl groups. However, a search of scientific databases reveals no published studies presenting these theoretical NMR chemical shift calculations for this specific compound.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing information on conformational changes, interactions with other molecules, and solvent effects.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can model these interactions explicitly by surrounding the solute with solvent molecules or implicitly by using a continuum solvent model. These simulations could reveal how the conformation and dynamics of this compound are affected by different solvents, which is crucial for understanding its behavior in various chemical processes. At present, there is no specific published research detailing molecular dynamics studies on the solvent effects on this compound.

Theoretical Ligand-Target Interaction Modeling (excluding human clinical targets)

Computational modeling is a key tool in understanding how a ligand might interact with a biological or synthetic target. Techniques like molecular docking and molecular dynamics simulations are used to predict the binding mode and affinity of a ligand to a receptor. In non-clinical contexts, this could involve modeling the interaction of this compound with enzymes from microorganisms, agricultural pests, or other non-human biological systems. Such studies could be relevant in fields like agrochemistry or environmental science. However, no theoretical studies modeling the interaction of this compound with any non-human biological targets have been found in the scientific literature.

Host-Guest Interactions in Supramolecular Systems

Supramolecular chemistry involves the study of systems composed of a "host" molecule that encapsulates a "guest" molecule. Computational methods can be used to investigate the stability and structure of such host-guest complexes. For this compound, theoretical studies could explore its potential to act as a guest within various host molecules like cyclodextrins or calixarenes. These investigations would provide insights into the non-covalent interactions driving the formation of these complexes. A review of the available literature indicates a lack of studies focused on the theoretical host-guest interactions involving this particular compound.

Biological and Biochemical Activity Characterization in Vitro and Non Human in Vivo Models

Enzyme Modulation Studies

At present, there is a notable absence of published research specifically detailing the enzymatic modulation by 1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone. The exploration of its effects on various enzyme classes is a critical area for future research to elucidate its potential therapeutic or toxicological properties.

Specific enzyme targets for this compound have not yet been identified in the scientific literature. Computational docking studies and high-throughput screening assays would be instrumental in identifying potential interactions with enzymes such as cyclooxygenases, lipoxygenases, kinases, or phosphatases, which are common targets for therapeutic agents.

Without identified enzyme targets, there is no available data on the inhibition or activation kinetics of this compound. Future studies, upon identification of a target, would need to determine key kinetic parameters such as the half-maximal inhibitory concentration (IC50) or the activation constant (Kact). Mechanistic studies would then be required to ascertain the mode of action, whether it be competitive, non-competitive, uncompetitive, or mixed inhibition.

Receptor Binding and Signaling Pathway Investigations

Similar to the data on enzyme modulation, specific details regarding the receptor binding profile and subsequent signaling pathway investigations for this compound are not currently available in peer-reviewed publications.

A comprehensive ligand-receptor interaction profile for this compound has not been established. Radioligand binding assays or surface plasmon resonance (SPR) studies would be necessary to screen for its affinity towards a wide range of receptors, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

There is a lack of published evidence demonstrating the modulation of intracellular signaling pathways by this compound in cultured cell lines. Future research should focus on its effects on key signaling cascades, such as the MAPK/ERK pathway, the PI3K/Akt pathway, or cAMP and calcium signaling, to understand its cellular mechanism of action.

Cell-Based Assays for Mechanistic Understanding

Biological and Biochemical Activity of this compound Remains Uncharacterized in Publicly Available Literature

Comprehensive searches of scientific literature and chemical databases have revealed a significant lack of available information regarding the biological and biochemical activity of the chemical compound this compound. Despite the existence of studies on structurally related ethanone (B97240) derivatives, which show a range of biological effects, data specifically pertaining to this compound in in vitro or in vivo models is not present in the public domain.

Consequently, it is not possible to provide detailed research findings on its effects on cell proliferation, apoptosis, cell migration, or its structure-activity relationships as requested. The scientific community has not published studies that would allow for a scientifically accurate and thorough characterization based on the specified outline. Information from chemical suppliers confirms its status as a research chemical for which biological data has not been collected or published.

Further research would be required to determine the biological and biochemical profile of this compound.

Mechanistic Investigations in Non-Mammalian and Mammalian In Vivo Research Models

Studies in Zebrafish Models for Developmental Biology or Pathway Analysis

No studies have been identified that utilize zebrafish (Danio rerio) to investigate the effects of this compound on embryonic development, organogenesis, or specific signaling pathways.

Investigations in Drosophila melanogaster and Caenorhabditis elegans for Genetic and Cellular Processes

There is no available research on the use of the fruit fly (Drosophila melanogaster) or the nematode (Caenorhabditis elegans) to explore the impact of this compound on genetic and cellular functions.

Rodent Models for Proof-of-Concept Mechanistic Studies in Complex Systems

No proof-of-concept mechanistic studies using rodent models to elucidate the biological effects of this compound have been published in the scientific literature.

Material Science and Advanced Applications

Integration into Polymer and Composite Systems

Characterization of Mechanical and Thermal Properties of Derived Materials

Polymers incorporating phenoxy and ketone groups typically exhibit high glass transition temperatures (Tg) and melting points (Tm), which are indicative of their thermal stability. wikipedia.org The rigid aromatic backbone restricts segmental motion, contributing to these high thermal thresholds. The mechanical properties of these polymers are also noteworthy, with many exhibiting high tensile strength and modulus.

For instance, a study on new poly(ether ether ketone)s and poly(ether ether ketone ketone)s containing cardo decahydronaphthalene (B1670005) groups reported glass transition temperatures in the range of 185–251°C and 10% weight loss temperatures between 462–493°C, underscoring their excellent thermal stability. researchgate.net Similarly, novel poly(aryl ether ketone)s have been synthesized that form strong, transparent, and flexible films with tensile strengths of 78-85 MPa and tensile moduli of 1.9-2.4 GPa. researchgate.net

The introduction of dimethylphenoxy side groups, as in the case of 1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone, could potentially influence the processability and solubility of the resulting polymers without significantly compromising their thermal properties. The methyl groups might enhance solubility in organic solvents, which is a common challenge in the processing of rigid-rod polymers. researchgate.net

Below is a table summarizing the typical mechanical and thermal properties of various poly(aryl ether ketone)s, which could be analogous to polymers derived from the subject compound.

| Polymer Type | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Tensile Strength | Tensile Modulus |

| PEEK | 143°C | 343°C | 90–100 MPa | 3.6 GPa |

| PAEK LM | ~150°C | 307°C | Not specified | Not specified |

| PAEK with triphenylmethane (B1682552) moieties | 174-196°C | Amorphous | 78-85 MPa | 1.9-2.4 GPa |

| PEEKK with cardo groups | 185-251°C | Not specified | Not specified | Not specified |

This table presents data for various poly(aryl ether ketone)s to illustrate the range of properties achievable in this class of polymers. Data is sourced from references wikipedia.orgresearchgate.netresearchgate.netresearchgate.net.

Optical and Optoelectronic Applications (e.g., organic light-emitting diodes, organic photovoltaics, sensors)

While there is no specific research on the use of this compound in optical and optoelectronic applications, the broader family of aromatic ketones and conjugated polymers has been explored for such uses. The key to these applications lies in the electronic properties of the materials, particularly their ability to transport charge and emit light.

Conjugated polymers, which feature alternating single and double bonds along the polymer backbone, are widely investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). uh.edu The phenoxy phenyl ketone structure, while not fully conjugated in a way that would be typical for an emissive layer in an OLED, could potentially be incorporated into host materials or as part of a larger conjugated system.

For example, the synthesis of poly(p-phenylene vinylene) (PPV) derivatives with various substituents has been shown to tune the emission color from green to red. uh.edu It is conceivable that a monomer derived from this compound could be used to create novel PPV derivatives with specific photoluminescent properties. However, without experimental data, this remains speculative.

Catalytic Roles and Ligand Design

The molecular structure of this compound, with its ketone and ether functionalities, presents possibilities for its use in catalysis, either as a ligand for transition metals or potentially as an organocatalyst.

Use as a Ligand in Transition Metal Catalysis (e.g., cross-coupling reactions, asymmetric catalysis)

The oxygen atoms in the ketone and ether groups of this compound have lone pairs of electrons that could coordinate to a metal center, making it a potential ligand in transition metal catalysis. Ligands play a crucial role in stabilizing the metal catalyst and influencing its reactivity and selectivity. chiba-u.jp

Phenoxy-imine ligands, which share some structural similarities with the subject compound, have been used to synthesize transition metal complexes that show catalytic activity in oxidation reactions. researchgate.net For example, ruthenium(III) complexes with such ligands have been shown to be effective catalysts for cyclohexane (B81311) oxidation. researchgate.net

Furthermore, phenoxide ligands are a component of certain post-metallocene catalysts used in olefin polymerization, demonstrating the utility of the phenoxy moiety in catalysis. nih.gov While the specific ligand structure of this compound has not been reported in this context, its core components are present in known catalytic systems.

Potential as an Organocatalyst for Specific Chemical Transformations

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, is a rapidly growing field. youtube.com Ketones are a known class of organocatalysts, often used in asymmetric reactions. For instance, proline, an amino acid, can catalyze aldol (B89426) reactions, and other small organic molecules can be used for a variety of transformations. youtube.com

While there is no specific evidence of this compound acting as an organocatalyst, its ketone functionality suggests a potential, albeit unexplored, role in this area. The steric and electronic environment around the carbonyl group, influenced by the dimethylphenoxy substituent, would be a key factor in its catalytic activity and selectivity.

Supramolecular Assembly and Crystal Engineering

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. Aromatic compounds are excellent building blocks for supramolecular assemblies due to their ability to engage in π-π stacking interactions. nih.gov

The crystal structure of a molecule dictates how it packs in the solid state, which is fundamental to crystal engineering. While the crystal structure of this compound is not publicly available, studies on similar molecules, such as 1-(4-(2-chloroethoxy)phenyl)ethanone, have been reported. doaj.org The analysis of such structures provides insights into the intermolecular interactions that govern their self-assembly.

Aromatic-peptide conjugates are another area where the self-assembly of aromatic groups plays a crucial role, leading to the formation of supramolecular polymers. nih.govresearchgate.net The phenoxy phenyl moiety of this compound could potentially be incorporated into larger molecules designed to self-assemble into well-defined nanostructures.

Design of Hydrogen Bonding Arrays and Other Non-Covalent Interactions

The ethanone (B97240) moiety of this compound presents a carbonyl group, which is a potent hydrogen bond acceptor. uomustansiriyah.edu.iqnih.gov The oxygen atom of the carbonyl possesses two lone pairs of electrons in sp2 hybridized orbitals, making it capable of participating in two hydrogen bonds simultaneously. uomustansiriyah.edu.iq This directional and specific interaction is a cornerstone of crystal engineering, allowing for the predictable assembly of molecules in the solid state. In the absence of stronger hydrogen bond donors, the carbonyl group can form weak C-H···O hydrogen bonds with aromatic or methyl C-H groups of neighboring molecules. nih.gov

The rational design of supramolecular structures involving this compound would, therefore, involve a careful consideration of the interplay between these various non-covalent forces. By selecting appropriate co-molecules with complementary functional groups, it is possible to program the formation of specific hydrogen bonding arrays and other supramolecular synthons.

Table 1: Potential Non-Covalent Interactions Involving this compound

| Interaction Type | Donor Group (on interacting molecule) | Acceptor Group (on this compound) | Estimated Energy (kcal/mol) |

| Strong Hydrogen Bond | O-H, N-H | C=O | 3 - 10 |

| Weak Hydrogen Bond | C-H (aromatic, methyl) | C=O | 1 - 4 |

| π-π Stacking | Aromatic Ring | Phenyl or Dimethylphenyl Ring | 2 - 5 |

| van der Waals | Various | Entire Molecule | Variable |

This table presents hypothetical data based on established principles of non-covalent interactions for similar functional groups.

Self-Assembly Behavior in Solution and Solid State

The propensity for forming directional non-covalent interactions drives the self-assembly of this compound into ordered structures, both in solution and in the solid state. In solution, depending on the solvent and concentration, the molecules could form discrete aggregates or larger supramolecular polymers. The balance between solute-solute and solute-solvent interactions would govern the thermodynamics of this assembly process.

The hierarchical self-assembly of aromatic molecules is a well-established principle in supramolecular chemistry. It is conceivable that this compound could initially form one-dimensional chains or tapes through hydrogen bonding or π-π stacking, which then further organize into two-dimensional sheets or three-dimensional networks. The specific nature of this hierarchical assembly would be highly dependent on the crystallization conditions.

Formation of Co-crystals and Porous Organic Frameworks

Co-crystals:

The ability of the ketone group in this compound to act as a reliable hydrogen bond acceptor makes it an excellent candidate for the formation of co-crystals. nih.gov Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions, most commonly hydrogen bonds. nih.gov By selecting a co-former molecule with a complementary hydrogen bond donor group (e.g., a carboxylic acid or a phenol), it is possible to form a robust supramolecular synthon that directs the assembly of the co-crystal. nbinno.com

The formation of co-crystals can significantly modify the physicochemical properties of the parent compound, such as solubility, melting point, and mechanical properties. The design of co-crystals of this compound would involve screening a library of pharmaceutically acceptable co-formers to identify those that form stable and well-defined crystalline structures.

Table 2: Potential Co-formers for Co-crystal Formation with this compound

| Co-former | Functional Group | Potential Supramolecular Synthon | Expected Property Modification |

| Benzoic Acid | Carboxylic Acid | O-H···O=C (acid-ketone) | Increased solubility, modified melting point |

| 4-Hydroxybenzoic Acid | Carboxylic Acid, Phenol (B47542) | O-H···O=C (acid-ketone), O-H···O=C (phenol-ketone) | Enhanced stability through multiple interactions |

| Isonicotinamide | Amide | N-H···O=C (amide-ketone) | Altered crystal habit and mechanical properties |

This table is illustrative and based on common co-crystal design strategies.

Porous Organic Frameworks:

Porous Organic Frameworks (POFs) are a class of materials characterized by high surface areas and well-defined pores, constructed from organic building blocks. colab.ws The rigid and geometrically defined nature of aromatic molecules makes them ideal linkers for the construction of POFs. Diaryl ether-based molecules, similar in structure to this compound, have been utilized as building blocks for such frameworks. nbinno.com

To be used as a linker in a POF, this compound would need to be functionalized with reactive groups (e.g., aldehydes, amines, or boronic acids) that can undergo polymerization reactions to form a robust, extended network. nbinno.comcolab.wspsu.edu The shape and dimensions of the resulting pores would be dictated by the geometry of the functionalized monomer and the nature of the polymerization reaction. The presence of the ketone and ether functionalities within the pores could impart specific chemical properties to the framework, such as selective guest binding or catalytic activity.

The design of a POF based on this compound would involve the synthesis of a di- or tri-functionalized derivative, followed by a polymerization reaction, typically under solvothermal conditions. The resulting material would then be characterized for its porosity, surface area, and thermal stability.

Analytical and Structural Elucidation Methodologies

Advanced Spectroscopic Characterization for Synthetic Confirmation

Spectroscopic methods are fundamental in the verification of the synthesis of 1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone, offering unambiguous evidence of its atomic composition and connectivity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of this compound. This technique provides the elemental composition of the molecule with high accuracy, confirming the molecular formula C₁₆H₁₆O₂. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS distinguishes the target compound from other molecules with the same nominal mass.

In a typical analysis, the compound would be ionized, often using electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺. The exact mass of this ion is then measured. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal characteristic bond cleavages. Key fragments would likely arise from the cleavage of the ether bond and the loss of the acetyl group, providing further structural confirmation.

Table 1: Predicted HRMS Data for this compound

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 241.1223 |

Note: This table represents predicted values. Actual experimental data may vary slightly.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed covalent framework of this compound. A combination of 1D (¹H and ¹³C) and 2D NMR experiments provides a complete picture of the molecule's structure.

¹H NMR spectroscopy would identify all the unique proton environments in the molecule. The spectrum would be expected to show signals for the aromatic protons on both phenyl rings and the singlets for the two methyl groups on the phenoxy ring and the acetyl methyl group.

¹³C NMR spectroscopy would reveal the number of distinct carbon environments. The spectrum would show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the methyl carbons.

Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling relationships within the same spin system, helping to assign adjacent protons on the aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each proton to its attached carbon.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range correlations between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying the connectivity between the two aromatic rings through the ether linkage and the position of the acetyl group. For instance, correlations would be expected between the protons on one ring and the carbons of the other, via the ether oxygen.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. While less critical for a relatively rigid molecule like this, it can confirm through-space interactions between nearby protons, further solidifying the structural assignment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Acetyl CH₃ | ~2.5 | ~26 |

| Dimethyl Ph-CH₃ | ~2.3 | ~21 |

| Aromatic H's | 6.7 - 8.0 | 115 - 160 |

Note: These are approximate predicted chemical shift ranges. Actual values depend on the solvent and experimental conditions.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. For this achiral molecule, it would confirm the planar nature of the phenyl rings and the geometry around the ether linkage and the ketone. While no absolute stereochemistry is to be determined, the crystal structure would offer invaluable data on the molecule's conformation and intermolecular packing in the crystal lattice.

Chromatographic Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantitative determination in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method would typically be developed for this compound.

Method Development would involve:

Column Selection: A C18 column is a common starting point for molecules of this polarity.

Mobile Phase Optimization: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water would be used. A gradient elution may be necessary to ensure good separation of the main compound from any potential impurities.

Detector Selection: A UV detector, set at a wavelength where the compound exhibits strong absorbance (likely around 254 nm due to the aromatic rings), would be appropriate.

Method Validation , following guidelines from the International Conference on Harmonisation (ICH), would ensure the method is reliable and reproducible. This involves assessing parameters such as:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The response of the detector is proportional to the concentration of the analyte over a given range.

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself may have limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for its analysis, particularly for detecting volatile impurities or if the compound is derivatized to increase its volatility.

The compound could potentially be analyzed directly if it is sufficiently thermally stable and volatile. The GC would separate the components of a sample mixture, and the mass spectrometer would then identify each component based on its mass spectrum and fragmentation pattern. The NIST Mass Spectrometry Data Center provides a reference library of mass spectra that can be used for identification.

For less volatile compounds, derivatization can be employed. While not typically necessary for a ketone of this nature, if required, reactions could be performed to create more volatile derivatives. However, for a compound of this molecular weight, HPLC is generally the more suitable chromatographic technique for purity analysis. GC-MS would be more applicable for identifying trace volatile contaminants from the synthesis process.

Advanced Microscopic Techniques for Material and Biological Interfaces

The visualization and characterization of molecular interactions at the nanoscale are critical for understanding the behavior of chemical compounds in complex systems. Techniques like AFM, TEM, and SEM provide the necessary resolution to observe the surface features and internal structure of materials incorporating "this compound".

Atomic Force Microscopy (AFM) for Surface Topography and Properties

Atomic Force Microscopy (AFM) is a powerful tool for imaging the surface of materials at the atomic and molecular levels. It operates by scanning a sharp tip over the sample surface, providing a three-dimensional topographical map. Beyond imaging, AFM can also measure various surface properties such as roughness, adhesion, and elasticity.

While direct AFM studies on "this compound" are not readily found, the application of AFM to similar aromatic ketone compounds suggests its potential utility. For instance, AFM could be employed to study the morphology of thin films or self-assembled monolayers of this compound on different substrates. Such studies would provide insights into its packing arrangement, domain formation, and surface energy, which are crucial for applications in coatings, electronics, and biomaterials.

Hypothetical AFM Data for a Thin Film of this compound:

| Parameter | Value | Unit |

| Scan Size | 1 x 1 | µm² |

| Root Mean Square (RMS) Roughness | 0.5 | nm |

| Average Height | 5 | nm |

| Adhesion Force | 2 | nN |

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Nanoscale Imaging and Composition

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are electron-based techniques that offer high-magnification imaging of materials. SEM provides detailed information about the surface topography and morphology, while TEM allows for the visualization of the internal structure and crystallography of a sample.

In the context of "this compound," SEM could be utilized to examine the morphology of micro or nanoparticles synthesized from this compound or its derivatives. It could reveal details about particle size distribution, shape, and surface texture.

TEM, with its higher resolution, would be invaluable for studying the internal structure of composite materials or biological systems containing "this compound." For example, if the compound is encapsulated within a polymeric matrix, TEM could visualize the distribution and dispersion of the compound at the nanoscale. Furthermore, when coupled with techniques like Energy-Dispersive X-ray Spectroscopy (EDS), SEM and TEM can provide elemental composition analysis, confirming the presence and distribution of the compound within a sample.

Hypothetical SEM/TEM Analysis of Nanoparticles:

| Technique | Parameter | Result |

| SEM | Particle Size Range | 100 - 200 nm |

| SEM | Morphology | Spherical |

| TEM | Internal Structure | Amorphous |

| EDS | Elemental Composition | C, H, O confirmed |

Future Perspectives and Interdisciplinary Research Directions

Exploration of Novel Synthetic Strategy Development for the Compound and its Analogues

The synthesis of 1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone and its analogues can be approached through established methods for diaryl ether formation, with ample room for the development of novel and more efficient strategies.

Established Synthetic Routes:

Traditional methods for constructing the diaryl ether bond, a key feature of the target molecule, include the Ullmann condensation and the Buchwald-Hartwig amination . wikipedia.orgwikipedia.org The Ullmann condensation typically involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542). wikipedia.org In the context of synthesizing this compound, this would involve reacting 4-bromoacetophenone with 3,5-dimethylphenol (B42653) in the presence of a copper catalyst. researchgate.net While historically significant, this reaction often requires harsh conditions, such as high temperatures. wikipedia.org

The palladium-catalyzed Buchwald-Hartwig C-O coupling reaction offers a milder and more versatile alternative. wikipedia.orgrsc.orgorganic-chemistry.org This method has seen significant advancements through the development of sophisticated phosphine (B1218219) ligands that enhance catalytic activity and substrate scope. organic-chemistry.org For the synthesis of our target compound, this would entail the coupling of 4-bromoacetophenone with 3,5-dimethylphenol using a palladium catalyst and a suitable ligand.

Novel Synthetic Strategies:

Future research could focus on developing more sustainable and efficient synthetic routes. This includes the exploration of:

Ligand-free or more economical catalyst systems: Research into using more abundant and less toxic metals as catalysts, or developing conditions that obviate the need for complex and expensive ligands, would be a significant advancement. organic-chemistry.org

Photoredox catalysis: Visible-light-mediated reactions offer a green and powerful tool for bond formation and could be adapted for the synthesis of diaryl ether ketones.

Flow chemistry: Continuous flow synthesis can offer improved reaction control, scalability, and safety, making it an attractive platform for the industrial production of these compounds.

One-pot multi-component reactions: Designing a synthesis where multiple bonds are formed in a single reaction vessel would significantly improve efficiency and reduce waste.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Catalyst | Advantages | Potential Challenges |

| Ullmann Condensation | Copper | Cost-effective catalyst | Harsh reaction conditions, limited substrate scope |

| Buchwald-Hartwig Etherification | Palladium | Mild conditions, broad substrate scope | Expensive catalyst and ligands |

| Photoredox Catalysis | Various photocatalysts | Green, mild conditions | Substrate scope may be limited |

| Flow Chemistry | Heterogeneous catalysts | Scalable, improved safety and control | Initial setup costs |

Deeper Mechanistic Insights into Molecular Interactions and Biological Pathways

The diaryl ether motif is present in numerous biologically active natural products and synthetic compounds. rsc.orgresearchgate.net Understanding the molecular interactions and biological pathways influenced by this compound is crucial for unlocking its therapeutic potential.

Potential Biological Targets:

Analogues of diaryl ethers have shown activity against a range of biological targets. For instance, some diaryl ether derivatives have been investigated as inhibitors of Toxoplasma gondii enoyl-acyl carrier protein reductase (ENR), an essential enzyme in the parasite's fatty acid synthesis pathway. nih.gov The structural features of this compound, including the ether linkage and the substituted phenyl rings, could allow it to interact with the active sites of various enzymes.

Future research should involve:

High-throughput screening: Testing the compound against a broad panel of biological targets to identify potential activities.

Molecular modeling and docking studies: Computational methods can predict the binding affinity of the compound to the active sites of known enzymes, helping to prioritize experimental studies. researchgate.net

Structure-Activity Relationship (SAR) studies: Synthesizing a library of analogues with systematic structural modifications to understand how different functional groups influence biological activity.

Investigating Biological Pathways:

Ketone bodies, which share the ketone functional group with our target compound, are known to be involved in crucial metabolic pathways. nih.gov It is conceivable that this compound or its metabolites could influence cellular metabolism. Furthermore, some phenolic diaryl ethers have been identified as blockers of connexin hemichannels, suggesting a potential role in modulating cell-cell communication. mdpi.com

Future investigations could employ techniques such as:

Transcriptomics and Proteomics: To identify changes in gene and protein expression in cells treated with the compound, providing insights into the affected biological pathways.

Metabolomics: To analyze changes in the cellular metabolome and understand the compound's impact on metabolic processes.

Expansion into Unconventional Application Domains within Niche Chemical Fields

Beyond potential biological applications, the unique structure of this compound makes it a candidate for exploration in various niche chemical fields, particularly in materials science.

Polymer Chemistry:

Poly(aryl ether ketone)s (PAEKs) are a class of high-performance thermoplastics with excellent thermal and mechanical properties. mdpi.comnih.gov The monomer unit of this compound could potentially be incorporated into novel PAEK polymers. The dimethylphenoxy group could influence the polymer's properties, such as its solubility, glass transition temperature, and dielectric constant. Introducing fluorine atoms into the aromatic rings of similar poly(aryl ether ketone)s has been shown to improve their dielectric properties, a desirable characteristic for materials used in high-frequency communications. tandfonline.comresearchgate.netnih.gov

Photoresponsive Materials:

Diaryl ketones are well-known photosensitizers and can undergo photochemical reactions. acs.org This property could be exploited to develop photoresponsive materials. For example, the compound could be incorporated into polymers to create photo-crosslinkable materials or used to develop photolabile protecting groups for organic synthesis.

Table 2: Potential Unconventional Applications

| Field | Potential Application | Key Structural Feature |

| Materials Science | Monomer for high-performance polymers (PAEKs) | Diaryl ether ketone backbone |

| Organic Electronics | Component in organic light-emitting diodes (OLEDs) | Aromatic structure |

| Photochemistry | Photoinitiator for polymerization | Ketone functionality |

Integration with Artificial Intelligence and Machine Learning for Property Prediction and De Novo Design of Related Structures

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from predicting molecular properties to designing novel compounds from scratch. frontiersin.org These tools can significantly accelerate the research and development of this compound and its analogues.

Property Prediction:

ML models can be trained on large datasets of chemical structures and their corresponding properties to predict the characteristics of new, untested compounds. taylorfrancis.comnih.govresearchgate.netosti.gov For this compound, ML could be used to predict:

Physicochemical properties: Such as solubility, melting point, and logP.

Biological activity: Predicting the likelihood of a compound interacting with a specific biological target.

Toxicity: Assessing the potential for adverse effects early in the development process. nih.gov

De Novo Design:

Table 3: AI and Machine Learning in Compound Development

| AI/ML Application | Description | Potential Impact |

| Property Prediction | Using algorithms to forecast physicochemical and biological properties. | Reduces the need for extensive experimental testing, saving time and resources. |

| De Novo Design | Generating novel molecular structures with optimized properties. | Accelerates the discovery of new lead compounds with improved efficacy and safety. |

| Retrosynthesis Planning | Predicting synthetic routes for novel compounds. | Facilitates the practical synthesis of AI-designed molecules. |